5-Methyl-4-(methylamino)pyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(methylamino)pyrimidin-2-ol is a modified nucleobase that plays a significant role in the field of epigenetics. It is a derivative of cytosine, one of the four main bases found in DNA. This compound is characterized by the addition of a methyl group at the nitrogen atom at position 4 and another methyl group at the carbon atom at position 5 of the cytosine ring. This compound is involved in various biological processes, including DNA replication, repair, and gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(methylamino)pyrimidin-2-ol typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale methylation processes. These processes utilize automated reactors and precise control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(methylamino)pyrimidin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cytosine analogs .
Scientific Research Applications
5-Methyl-4-(methylamino)pyrimidin-2-ol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on nucleobase properties and reactivity.
Biology: It plays a crucial role in understanding DNA methylation patterns and their impact on gene expression and cellular differentiation.
Medicine: Research on this compound contributes to the development of epigenetic therapies for diseases such as cancer and neurological disorders.
Industry: It is utilized in the production of synthetic DNA and RNA for various biotechnological applications.
Mechanism of Action
5-Methyl-4-(methylamino)pyrimidin-2-ol exerts its effects through the modification of DNA. The addition of methyl groups alters the DNA structure, affecting the binding of transcription factors and other regulatory proteins. This modification can lead to changes in gene expression, influencing cellular processes such as differentiation, proliferation, and apoptosis. The molecular targets of this compound include DNA methyltransferases and other epigenetic regulators .
Comparison with Similar Compounds
Similar Compounds
N6-methyladenine: Another methylated nucleobase involved in epigenetic regulation.
5-methylcytosine: A well-studied methylated form of cytosine that plays a key role in gene silencing.
N4-methylcytosine: Similar to 5-Methyl-4-(methylamino)pyrimidin-2-ol but lacks the additional methyl group at position 5.
Uniqueness
This compound is unique due to its dual methylation, which provides distinct structural and functional properties compared to other methylated nucleobases. This dual modification allows for more complex regulatory mechanisms and interactions within the DNA .
Properties
IUPAC Name |
5-methyl-6-(methylamino)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)9-5(4)7-2/h3H,1-2H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDWZZWKNVLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596876 |
Source
|
Record name | 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62006-34-2 |
Source
|
Record name | 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.